- Stereoselective synthesis of allele-specific BET inhibitors, Organic & Biomolecular Chemistry, 2020, 18(38), 7533-7539
Cas no 916489-36-6 (MS417)
MS417 structure
Product Name:MS417
CAS-nummer:916489-36-6
MF:C20H19ClN4O2S
MW:414.908461809158
CID:2083576
PubChem ID:59190723
Update Time:2024-10-26
MS417 Chemische en fysische eigenschappen
Naam en identificatie
-
- MS417
- Methyl (6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetate (ACI)
- GTPL 7512
- JQ1-OMe
- Methyl 2-[(6S,Z)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]acetate
- MS 417
- MS417?
- MS-417
- 916489-36-6
- 0S6
- GGRCIHACOIMRKY-HNNXBMFYSA-N
- G14100
- MS-27189
- GTPL7512
- Q27087803
- CHEMBL3769755
- Methyl 2-((6S,Z)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- methyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
- EX-A3813
- methyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetraazatricyclo[8.3.0.0(2),?]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
- AKOS040742181
- methyl ((6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-6-yl)acetate
- methyl (S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- HY-111139
- DA-65602
- US9125915, compound 6
- 4f3i
- CS-0034388
- CHEBI:83406
- Methyl [(6s)-4-(4-Chlorophenyl)-2,3,9-Trimethyl-6h-Thieno[3,2-F][1,2,4]triazolo[4,3-A][1,4]diazepin-6-Yl]acetate
- BDBM179283
- SCHEMBL12228301
- GLXC-04124
-
- Inchi: 1S/C20H19ClN4O2S/c1-10-11(2)28-20-17(10)18(13-5-7-14(21)8-6-13)22-15(9-16(26)27-4)19-24-23-12(3)25(19)20/h5-8,15H,9H2,1-4H3/t15-/m0/s1
- InChI-sleutel: GGRCIHACOIMRKY-HNNXBMFYSA-N
- LACHT: CC1=C(C)SC2N3C(C)=NN=C3[C@@H](N=C(C1=2)C1C=CC(Cl)=CC=1)CC(=O)OC
Berekende eigenschappen
- Exacte massa: 414.0917247g/mol
- Monoisotopische massa: 414.0917247g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 28
- Aantal draaibare bindingen: 4
- Complexiteit: 627
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.9
- Topologisch pooloppervlak: 97.6Ų
MS417 Beveiligingsinformatie
- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
MS417 Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0034388-5mg |
MS417 |
916489-36-6 | 99.51% | 5mg |
$100.0 | 2021-09-02 | |
| ChemScence | CS-0034388-10mg |
MS417 |
916489-36-6 | 99.51% | 10mg |
$160.0 | 2021-09-02 | |
| ChemScence | CS-0034388-50mg |
MS417 |
916489-36-6 | 99.51% | 50mg |
$420.0 | 2021-09-02 | |
| ChemScence | CS-0034388-100mg |
MS417 |
916489-36-6 | 99.51% | 100mg |
$700.0 | 2021-09-02 | |
| ChemScence | CS-0034388-250mg |
MS417 |
916489-36-6 | 99.51% | 250mg |
$1300.0 | 2021-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M910376-10mg |
MS417 |
916489-36-6 | 98% | 10mg |
¥4,125.60 | 2022-01-13 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T16154-2 mg |
MS417 |
916489-36-6 | 99.88% | 2mg |
¥543.00 | 2022-02-28 | |
| MedChemExpress | HY-111139-5mg |
MS417 |
916489-36-6 | 99.79% | 5mg |
¥900 | 2025-04-15 | |
| MedChemExpress | HY-111139-10mg |
MS417 |
916489-36-6 | 99.79% | 10mg |
¥1200 | 2025-04-15 | |
| MedChemExpress | HY-111139-50mg |
MS417 |
916489-36-6 | 99.79% | 50mg |
¥2900 | 2025-04-15 |
MS417 Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Thionyl chloride Solvents: Methanol ; 3 h, rt
1.2 Reagents: Thionyl chloride Solvents: Methanol ; 3 h, rt
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Triethylamine , Pivaloyl chloride Solvents: Tetrahydrofuran ; 10 min, -30 °C; 30 min, 0 °C; 0 °C → -30 °C
1.2 Solvents: Methanol ; 10 min, -30 °C; -30 °C → rt; 1 h, rt
1.3 Reagents: Water
1.2 Solvents: Methanol ; 10 min, -30 °C; -30 °C → rt; 1 h, rt
1.3 Reagents: Water
Referentie
- A phenotypic drug discovery study on thienodiazepine derivatives as inhibitors of T cell proliferation induced by CD28 co-stimulation leads to the discovery of a first bromodomain inhibitor, Bioorganic & Medicinal Chemistry Letters, 2016, 26(5), 1365-1370
MS417 Raw materials
MS417 Preparation Products
MS417 Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:916489-36-6)MS417
Ordernummer:A947494
Voorraadstatus:in Stock
Hoeveelheid:1g/250mg/100mg/50mg
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 15:58
Prijs ($):1160.0/430.0/291.0/196.0
E-mail:sales@amadischem.com
MS417 Gerelateerde literatuur
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
916489-36-6 (MS417) Gerelateerde producten
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- 202592-24-3(6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid, 4-(4-chlorophenyl)-2,3,9-trimethyl-, (6r)-)
- 1268524-71-5((R)-(-)-JQ1 Enantiomer)
- 1426257-60-4((S)-6-(carboxymethyl)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine hydrochloride)
- 110754-21-7(6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic acid, 4-(2-chlorophenyl)-3,9-dimethyl-, ethyl ester)
- 202590-98-5(Birabresib)
- 1446144-04-2(CPI-203)
- 202592-23-2(JQ-1 (carboxylic acid))
- 202591-23-9(CPI-203)
- 1268524-70-4((+)-JQ-1)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:916489-36-6)MS417
Zuiverheid:99%/99%/99%/99%
Hoeveelheid:1g/250mg/100mg/50mg
Prijs ($):1160.0/430.0/291.0/196.0